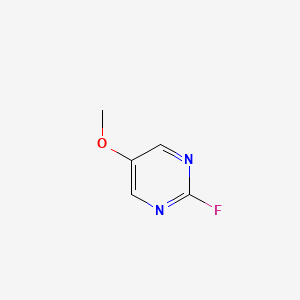
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Methylsulfanyl)-2,3-dihydropyridazin-3-one, also known as 6-MS-DHP, is an organic compound with a unique structure that has been studied for its potential applications in a variety of fields. 6-MS-DHP has been used in the synthesis of a wide range of compounds, including drugs, polymers, and other materials. It has also been studied for its potential as a therapeutic agent due to its ability to interact with various proteins and enzymes.
科学研究应用
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has been studied for its potential applications in a variety of fields. It has been used in the synthesis of a wide range of compounds, including drugs, polymers, and other materials. It has also been studied for its potential as a therapeutic agent due to its ability to interact with various proteins and enzymes. 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antidepressants. It has also been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation.
作用机制
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has been studied for its potential as a therapeutic agent due to its ability to interact with various proteins and enzymes. It is believed to interact with specific enzymes and proteins, such as cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one may also interact with other enzymes, such as glutathione S-transferase (GST) and NADPH oxidase, which are involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. It has been shown to inhibit the growth of several cancer cell lines, including human breast cancer cells, human ovarian cancer cells, and human melanoma cells. In addition, 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has been shown to reduce inflammation in a variety of animal models. It has been shown to reduce inflammation in rat models of colitis and to reduce inflammation in mice models of arthritis.
实验室实验的优点和局限性
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Another advantage is that it is relatively stable, making it suitable for long-term storage. However, 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
未来方向
The potential future directions for 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one are numerous. It could be further studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. It could also be studied for its potential to interact with other proteins and enzymes, such as those involved in the regulation of oxidative stress. In addition, 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one could be studied for its potential to be used in the synthesis of a variety of drugs, polymers, and other materials. Finally, 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one could be studied for its potential to be used in the development of new therapeutic agents.
合成方法
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one can be synthesized in a variety of ways, including condensation of ethyl acetoacetate and 2-methylthiophene-3-carboxaldehyde, as well as the condensation of 2-methylthiophene-3-carboxaldehyde and ethyl acetoacetate with sodium ethoxide in ethanol. The condensation of ethyl acetoacetate and 2-methylthiophene-3-carboxaldehyde is the most common method for synthesizing 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one. The reaction yields a mixture of the desired product and byproducts, which must be separated and purified to obtain pure 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one involves the reaction of 2,3-dihydropyridazine-3-one with methylsulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2,3-dihydropyridazine-3-one", "Methylsulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add the 2,3-dihydropyridazine-3-one to a solution of the base in the solvent.", "Slowly add the methylsulfonyl chloride to the reaction mixture while stirring.", "Allow the reaction to proceed at room temperature for several hours.", "Quench the reaction by adding water and extracting the product with a suitable organic solvent.", "Purify the product by recrystallization or column chromatography." ] } | |
CAS 编号 |
66089-72-3 |
产品名称 |
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one |
分子式 |
C5H6N2OS |
分子量 |
142.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



